2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose
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Overview
Description
Synthesis Analysis
The synthesis of 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose involves multiple steps, starting from basic sugar molecules. A notable method includes the use of cyclohexyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside as a starting material. This method showcases the transformation of simpler sugars into more complex structures through reactions like allylic substitution using a palladium catalyst (Brito et al., 1999).
Molecular Structure Analysis
The molecular structure of 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is characterized by its cyclohexylidene rings and the configuration of its mannopyranose moiety. Research has focused on analyzing these structures through methods like NMR spectroscopy, which helps in understanding the spatial arrangement of atoms within the molecule and their electronic environment, crucial for predicting the molecule's reactivity and interaction with other molecules.
Chemical Reactions and Properties
This compound's chemical reactions are significant for its functionalization and application in synthetic chemistry. Studies detail how the molecule can undergo various chemical reactions, highlighting its versatility. For example, its glycosylation reactions and its role as a substrate in enzymatic assays illustrate its reactivity and potential utility in biochemical research (Kaur & Hindsgaul, 1991).
Scientific Research Applications
Synthesis of Polysaccharides The molecule 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose has applications in the synthesis of complex polysaccharides. For instance, Kobayashi et al. (1993) detailed the chemical synthesis of a comb-shaped, branched stereoregular polysaccharide, 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan, through a series of reactions involving protective group transformations and ring-opening polymerization (Kobayashi, Nomura, & Okada, 1993).
Glycosidation and Labeling P. Abronina et al. (2005) used Methyl 2,4-di-O-benzoyl-α-D-mannopyranoside, which is structurally similar to 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose, in the synthesis of a 3,6-branched mannopentaoside with a terminal D-[1-13C]mannopyranose residue. This illustrates the molecule's role in the synthesis of labeled compounds for further research and analytical purposes (Abronina et al., 2005).
Synthesis of Bioactive Compounds The synthesis of bioactive compounds, such as oligosaccharides mimicking bacterial O antigens, involves intermediates structurally related to 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose. Lei et al. (1995) synthesized the methyl alpha-glycoside of a trisaccharide mimicking the O antigen of Vibrio cholerae O:1, serotype Inaba. This underlines the molecule's relevance in synthesizing bioactive structures for vaccine development or biological studies (Lei, Ogawa, & Kováč, 1995).
Mannosylation Processes D. Crich and W. Cai (2000) demonstrated the utilization of a derivative of 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose in highly diastereoselective alpha-mannopyranosylation processes. This highlights the molecule's utility in stereoselective synthesis, crucial for the preparation of complex molecules with defined stereochemistry (Crich & Cai, 2000).
Structural Studies and Synthesis of Derivatives S. Khan et al. (1990) explored the synthesis of monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and related mannopyranosides, demonstrating the molecule's importance in synthesizing structurally varied derivatives for biological and chemical studies (Khan, Jain, Abbas, & Matta, 1990).
Future Directions
properties
InChI |
InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQACDWMYPBKPLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397075 |
Source
|
Record name | ST023399 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose | |
CAS RN |
70835-78-8 |
Source
|
Record name | ST023399 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 70835-78-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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